![molecular formula C11H10BrNO2 B1453794 Ethyl 2-(3-bromophenyl)-2-cyanoacetate CAS No. 683220-28-2](/img/structure/B1453794.png)
Ethyl 2-(3-bromophenyl)-2-cyanoacetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis
Ethers like Ethyl 2-(3-bromophenyl)-2-cyanoacetate can undergo cleavage of the C–O bond by using strong acids . Protodeboronation of alkyl boronic esters is also a known reaction .Scientific Research Applications
Comprehensive Analysis of Ethyl 2-(3-bromophenyl)-2-cyanoacetate Applications
Ethyl 2-(3-bromophenyl)-2-cyanoacetate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Synthesis of Aroylbenzoxepinones: Aroylbenzoxepinones are compounds that have shown promise for their analgesic properties. Ethyl 2-(3-bromophenyl)-2-cyanoacetate can be used as a reactant in the synthesis of these molecules, potentially contributing to the development of new pain relief medications .
Development of Cdc7 Kinase Inhibitors: Cdc7 kinase is an essential enzyme for DNA replication and is a target for cancer therapy. Derivatives of Ethyl 2-(3-bromophenyl)-2-cyanoacetate, specifically (heteroaryl)(carboxamido)arylpyrrole derivatives, have been investigated for their inhibitory activity against Cdc7 kinase, which could lead to new cancer treatments .
Sirtuin Inhibition for Antitumor Activity: Sirtuins are a class of proteins involved in cellular regulation and aging. Ethyl 2-(3-bromophenyl)-2-cyanoacetate has been used in the synthesis of cambinol analogs, which are known for their sirtuin inhibition properties. This inhibition has implications in antitumor activity and could be a pathway for developing new anticancer drugs .
Asymmetric Hydrogenation Catalysts: Ethyl 2-(3-bromophenyl)-2-cyanoacetate is involved in the creation of TunePhos-type diphosphine ligands. These ligands are used in asymmetric hydrogenation, a critical reaction in creating pharmaceuticals and fine chemicals with high enantiomeric purity .
Biological Potential of Indole Derivatives: Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Ethyl 2-(3-bromophenyl)-2-cyanoacetate may serve as a precursor in the synthesis of indole derivatives, thus contributing to research in these areas .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-bromophenyl)-2-cyanoacetate is the benzylic position of the compound . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
Ethyl 2-(3-bromophenyl)-2-cyanoacetate interacts with its target through a free radical reaction . The compound undergoes nucleophilic substitution, where the bromine atom is replaced by another group . This reaction is facilitated by the presence of a strong acid, which protonates the ether oxygen, making it a good leaving group .
Biochemical Pathways
The reaction of Ethyl 2-(3-bromophenyl)-2-cyanoacetate primarily involves the cleavage of the C-O bond, a process that is common in the reactions of ethers . This cleavage can occur through either an SN1 or SN2 pathway, depending on the substituents attached to the ether . The resulting products can then participate in various biochemical pathways, depending on their specific structures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBQHOPHOXKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)-2-cyanoacetate |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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